tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate
Overview
Description
“tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Chemical Reactions Analysis
Indole derivatives, including “tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate”, show various biologically vital properties . As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide .Scientific Research Applications
Selective Aerobic Oxidation Catalysis
In scientific research, tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate has shown potential in catalyzing the selective aerobic oxidation of allylic and benzylic alcohols. Specifically, this compound, in the presence of copper(I) chloride, successfully catalyzed the oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, showcasing its chemoselectivity and potential in synthetic chemistry applications (Shen et al., 2012).
Synthesis of Annulated Gamma-Carbolines
The compound has also been utilized in the synthesis of annulated gamma-carbolines and heteropolycycles. This process involved converting a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines and then subjecting them to palladium-catalyzed intramolecular iminoannulation. This method efficiently produced gamma-carboline derivatives with additional fused rings, highlighting its significance in the synthesis of complex molecular structures (Zhang & Larock, 2003).
Synthesis of Potent 5-HT6 Antagonists
Another notable application involves the synthesis of potent 5-HT6 antagonists. A key step in this synthesis was the chiral resolution of an intermediate compound, leading to the production of a potent antagonist with high enantiomeric purity. This demonstrates the compound's role in the development of pharmaceutical agents targeting specific receptors (Isherwood et al., 2012).
Structural Modification and Synthesis
The compound has been part of studies focusing on the synthesis and structural modification of various molecular structures. For instance, reactions involving tert-butyl esters of indole carboxylic acids have been explored, leading to the formation of complex structures with potential biological activities. Such studies contribute to our understanding of chemical reactivity and the potential for developing new materials or drugs (Vorona et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-[(E)-hydroxyiminomethyl]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIUPKGGBVTNI-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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